molecular formula C19H27NO3 B5402693 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5402693
M. Wt: 317.4 g/mol
InChI Key: OTQARLDMYMFTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as S44121, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in reward and motivation pathways in the brain. In

Mechanism of Action

The mechanism of action of 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves its ability to selectively block the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway, which is involved in reward processing and motivation. By blocking the dopamine D3 receptor, 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior.
Biochemical and Physiological Effects:
8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of dopamine in the nucleus accumbens, which is a key site for reward processing. 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in the regulation of drug-seeking behavior. Additionally, 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has been shown to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is its highly selective binding to the dopamine D3 receptor. This allows for more precise manipulation of the dopamine system and reduces the potential for off-target effects. However, one of the limitations of 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is its relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are several future directions for the study of 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. One potential area of research is the use of 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in the treatment of cocaine addiction. Another area of research is the investigation of the effects of 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one on other neurotransmitter systems, such as the glutamate system. Additionally, the development of longer-lasting analogs of 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one could improve its utility in in vivo studies.

Synthesis Methods

The synthesis of 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves a multi-step process that starts with the reaction of 2-ethylphenol with epichlorohydrin to form 2-(2-ethylphenoxy)ethyl chloride. This intermediate is then reacted with 1,5-diaminopentane to form the spirocyclic compound. The final step involves the introduction of a ketone group at position 9 of the spirocycle using a standard Friedel-Crafts acylation reaction.

Scientific Research Applications

8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has been extensively studied for its potential use in the treatment of addiction, schizophrenia, and other neuropsychiatric disorders. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of drug-seeking behavior and reward processing. 8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.

properties

IUPAC Name

9-[2-(2-ethylphenoxy)ethyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-16-6-3-4-7-17(16)22-15-13-20-12-11-19(9-5-14-23-19)10-8-18(20)21/h3-4,6-7H,2,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQARLDMYMFTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN2CCC3(CCCO3)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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